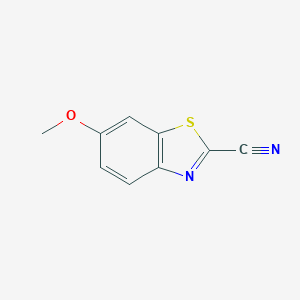
2-Cyano-6-methoxybenzothiazole
Cat. No. B049272
Key on ui cas rn:
943-03-3
M. Wt: 190.22 g/mol
InChI Key: DEWDWBYQOFXKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06140051
Procedure details


2-Cyano-6-methoxybenzothiazole (10.0 g, 52.6 mmol) was suspended in a mixture of anhydrous ether (400 ml) and 2-propanol (36 ml). The suspension was cooled to about -30° C. by a dry-ice bath. Lithium aluminum hydride (7.0 g, 184.5 mmol) was added slowly while keeping the reaction temperature below -30° C. under argon atmosphere. The reaction mixture was stirred for 1 hr after the addition of lithium aluminum hydride and then poured slowly into a mixture of 2 N sulfuric acid (900 ml) and ethyl acetate (500 ml). After stirring for 10 min the organic layer was separated and the aqueous layer was extracted with ethyl acetate (200 ml). The combined organic phase was washed with water (200 ml) and then dried with anhydrous sodium sulfate (50 g) overnight. The dried solution was concentrated and then flash chromatographed on silica gel to give 3.1 g (30.5%) of a yellowish solid.






Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[S:4][C:5]2[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:6]=2[N:7]=1)#N.CC[O:16]CC.[H-].[Al+3].[Li+].[H-].[H-].[H-].S(=O)(=O)(O)O>C(OCC)(=O)C.CC(O)C>[CH3:13][O:12][C:10]1[CH:9]=[CH:8][C:6]2[N:7]=[C:3]([CH:1]=[O:16])[S:4][C:5]=2[CH:11]=1 |f:2.3.4.5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1SC2=C(N1)C=CC(=C2)OC
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Step Four
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 1 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction temperature below -30° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 10 min the organic layer
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ethyl acetate (200 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phase was washed with water (200 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous sodium sulfate (50 g) overnight
|
|
Duration
|
8 (± 8) h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The dried solution was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flash chromatographed on silica gel
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC2=C(N=C(S2)C=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.1 g | |
| YIELD: PERCENTYIELD | 30.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

